molecular formula C24H27FN4O3 B2636894 Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate CAS No. 1189431-92-2

Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate

Cat. No.: B2636894
CAS No.: 1189431-92-2
M. Wt: 438.503
InChI Key: ICINICNCFBTYNC-UHFFFAOYSA-N
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Description

Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a cyano group and a fluorine atom, as well as a piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline ring: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the cyano and fluoro groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the fluorine atom can be introduced through electrophilic fluorination.

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling of the quinoline and piperidine rings: The final step involves coupling the quinoline and piperidine rings through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced quinoline derivatives.

Scientific Research Applications

Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it of interest for the development of advanced materials, such as organic semiconductors.

    Biological Research: The compound is used in biological research to study its interactions with various biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[1-(3-cyanoquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate: Similar structure but lacks the fluorine atom.

    Ethyl 1-[1-(6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate: Similar structure but lacks the cyano group.

    Ethyl 1-[1-(3-cyano-6-chloroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate: Similar structure but has a chlorine atom instead of a fluorine atom.

Uniqueness

Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate is unique due to the presence of both the cyano and fluoro groups on the quinoline ring. This combination of substituents imparts unique electronic and steric properties to the compound, potentially enhancing its biological activity and making it a valuable target for further research.

Properties

IUPAC Name

ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O3/c1-2-32-24(31)17-7-11-29(12-8-17)23(30)16-5-9-28(10-6-16)22-18(14-26)15-27-21-4-3-19(25)13-20(21)22/h3-4,13,15-17H,2,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICINICNCFBTYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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